molecular formula C8H4ClN3 B3094627 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1260382-96-4

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No. B3094627
CAS RN: 1260382-96-4
M. Wt: 177.59 g/mol
InChI Key: CVNLGLCYNMONKX-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 . It is a solid substance and its molecular weight is 177.59 . The compound is also known by its CAS Number: 1260382-96-4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 177.59 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Pyrrolopyridine in Medicinal Chemistry

Pyrrolopyridines, including derivatives like 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, are extensively explored for their pharmacological potentials. These compounds are pivotal in the synthesis of molecules with varied biological activities, serving as key scaffolds in the development of novel therapeutics. The interest in pyrrolopyridines is primarily due to their ability to interact with biological targets selectively, offering pathways to treat various diseases (Li Petri et al., 2021). Pyrrolopyridines' structural diversity allows for the modulation of their pharmacokinetic and pharmacodynamic profiles, making them adaptable to various therapeutic needs.

Applications in Kinase Inhibition

Kinase inhibitors are a prominent area where pyrrolopyridine derivatives show immense potential. Due to their versatility in binding modes, these scaffolds are frequently employed in the design of kinase inhibitors, targeting a wide range of kinase-related diseases, including cancer. The pyrrolo[3,2-b]pyridine core, similar to the structure of this compound, has been particularly noted for its efficacy in engaging with kinases at the hinge region, facilitating the development of potent and selective inhibitors (Wenglowsky, 2013).

Role in Heterocyclic Chemistry

In the broader context of heterocyclic chemistry, pyrrolopyridine derivatives are recognized as versatile intermediates for synthesizing complex heterocyclic compounds. These entities are critical in developing natural product analogs and novel heterocycles with potential pharmacological activities. Their utility in synthesizing diverse heterocycles underscores the importance of pyrrolopyridines in discovering new therapeutic agents and understanding biological processes (Negri et al., 2004).

Catalysis and Synthesis

Pyrrolopyridines also find applications in catalysis, especially in synthesizing pyranopyrimidine derivatives, which are of significant medicinal and pharmaceutical interest. The catalytic roles of pyrrolopyridine derivatives in facilitating the synthesis of biologically active compounds highlight their utility in organic synthesis and drug development (Parmar et al., 2023).

Optical Sensors and Dyes

The structural characteristics of pyrrolopyridines lend themselves to applications beyond pharmacology, including the development of optical sensors and dyes. Their electronic properties are harnessed in designing optical sensors for detecting various analytes, further showcasing the versatility of pyrrolopyridine derivatives in scientific research (Jindal & Kaur, 2021).

properties

IUPAC Name

5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-2-1-6-8(12-7)5(3-10)4-11-6/h1-2,4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNLGLCYNMONKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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